Thioammeline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-diamino-1H-1,3,5-triazine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5S/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIJSYATNFJXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=S)N=C(N1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061108 | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-17-9 | |
| Record name | Thioammeline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 4,6-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioammeline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8150 | |
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| Record name | 1,3,5-Triazine-2(1H)-thione, 4,6-diamino- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diamino-1,3,5-triazine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies of Thioammeline
Historical Development of Thioammeline Synthesis
The initial preparations of this compound laid the groundwork for future synthetic explorations. These early methods, while historically significant, often faced challenges in terms of yield and purity.
Rathke's Initial Procedures for this compound Preparation
The first synthesis of this compound is credited to Rathke, who developed procedures for its preparation. researchgate.netresearchgate.net A reinvestigation of Rathke's work has led to improvements and extensions of his original methods, allowing for high yields of both this compound and its N-substituted derivatives. researchgate.net This early work also led to the identification of a "yellow intermediate" in the reaction, which was later clarified to be this compound hydrochloride. researchgate.net Rathke's initial synthesis involved the reaction of ammonium (B1175870) thiocyanate (B1210189) with dicyanodiamide. researchgate.netkit.edu
Early Synthetic Routes from Ammonium Thiocyanate and Dicyanodiamide
Following Rathke's pioneering work, the reaction between ammonium thiocyanate and dicyanodiamide became a foundational method for producing this compound. researchgate.netkit.eduarchive.org This reaction involves the combination of these two reagents, often with the application of heat, to induce cyclization and form the this compound ring structure. archive.org The process is based on the combination of dicyanodiamide with hydrothiocyanic acid to yield this compound. archive.org
Advanced and Improved Synthetic Protocols
Building upon the historical foundations, subsequent research has focused on refining existing methods and exploring new synthetic avenues to enhance the efficiency and versatility of this compound production.
Refinements of Existing this compound Synthesis Methods
Improvements to the original synthetic procedures have been a key area of focus. researchgate.netkit.edu These refinements have aimed to increase the yield and purity of the final product. For instance, modifications to Rathke's initial procedure have been developed to achieve higher yields. researchgate.net These improved protocols have been instrumental in making this compound more accessible for further chemical studies and applications. kit.edu
| Starting Materials | Key Reagents/Conditions | Outcome | Reference |
| Dicyanodiamide | Ammonium thiocyanate | Formation of this compound | researchgate.netkit.edu |
| This compound | Halo compound, NaOH | S-alkyl thioammelines | epdf.pub |
Alternative Synthetic Pathways Involving Dicyanodiamide and Thiourea (B124793)
An alternative and effective route to this compound involves the reaction of dicyanodiamide with thiourea. researchgate.netkit.edu This method provides another pathway to the this compound core structure. The reaction of dicyandiamide (B1669379) with thiourea in the presence of concentrated hydrochloric acid has been shown to produce this compound. researchgate.net However, when N-alkylthioureas were used, the reaction did not proceed at ambient temperature and even at elevated temperatures, only a small amount of this compound was formed. researchgate.net In contrast, N-arylthioureas reacted more readily with dicyandiamide. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Dicyanodiamide | Thiourea | Concentrated HCl | This compound | researchgate.net |
| Dicyanodiamide | N-Phenylthiourea | Concentrated HCl | 1-Phenyl-2-thioammeline | researchgate.net |
| Dicyanodiamide | p-Tolylthiourea | Concentrated HCl | 1-(p-Tolyl)-2-thioammeline | researchgate.net |
Synthesis from 2-Chloro-1,3,5-triazine-4,6-diamine and Sodium Thiosulfate (B1220275)
A distinct synthetic approach utilizes 2-chloro-4,6-diamino-1,3,5-triazine as a starting material. researchgate.netkit.edu The reaction of this chlorinated triazine with sodium thiosulfate offers another method for the preparation of this compound. kit.edu This pathway involves the nucleophilic substitution of the chlorine atom on the triazine ring with a sulfur-containing group, which then forms the this compound structure.
Synthetic Approaches Utilizing Specific Precursors
More targeted synthetic strategies have been developed utilizing specific starting materials to yield this compound and its substituted analogues.
A notable synthetic route involves the reaction of xanthane hydride (5-amino-1,2,4-dithiazole-3-thione) with dicyandiamide to produce this compound, which is chemically known as 4,6-diamino-1,3,5-triazine-2(5H)-thione. kit.eduresearchgate.netresearchgate.netlookchem.com The reaction proceeds via a proposed mechanism that includes the N-thiocarbamoylation of dicyandiamide, followed by the elimination of sulfur and subsequent cyclization to form the final product. kit.edu
The identity of the resulting this compound has been confirmed through comprehensive analytical methods. kit.edu High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis shows a peak with a mass-to-charge ratio (m/z) of 144, corresponding to the protonated molecule [M+1]⁺. kit.edu The structural characteristics were further elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. kit.edu
Table 1: Research Findings for this compound Synthesis from Xanthane Hydride This interactive table summarizes the analytical data confirming the synthesis of this compound from Xanthane Hydride and Dicyandiamide.
| Analytical Method | Observed Result | Interpretation | Reference |
|---|---|---|---|
| HPLC-MS | Peak at m/z 144 | Corresponds to the [M+1]⁺ ion of this compound. | kit.edu |
| ¹H NMR | Signals at 6.81, 7.38, and 11.20 ppm | Signals attributed to amino group protons and an NH proton. | kit.edu |
| ¹³C NMR | Signals at 160.4 and 181.9 ppm | Confirms the high-symmetric structure of the molecule. | kit.edu |
The synthesis of this compound derivatives with substituents on the nitrogen atoms can be achieved through modifications of existing procedures. researchgate.net High yields of N-substituted thioammelines are attainable by extending established methods, such as Rathke's procedure. researchgate.net
The general approach for creating N-substituted derivatives often involves one of two strategies:
Building from Substituted Precursors: The synthesis can start with N-substituted versions of the initial reactants, such as N-cyano-N'-phenylguanidine.
Direct Alkylation: A pre-formed this compound ring can be alkylated on its nitrogen atoms. This typically requires a base to deprotonate the amine or amide nitrogen, followed by reaction with an alkylating agent like an alkyl halide. organic-chemistry.orgmdpi.com Cesium carbonate and potassium hydroxide (B78521) are effective bases for such N-alkylation reactions on heterocyclic compounds. organic-chemistry.org
This compound exists in tautomeric equilibrium between a thione form and a thiol form. The thiol tautomer can be alkylated on the sulfur atom to create S-alkylated derivatives. researchgate.net This reaction, known as S-alkylation, is a common method for modifying sulfur-containing heterocycles. bibliotekanauki.plnih.govorganic-chemistry.org
The process typically involves treating this compound with an alkylating agent, such as an alkyl halide or tosylate, in the presence of a base like potassium carbonate. bibliotekanauki.plnih.govekb.eg The base facilitates the deprotonation of the thiol group, forming a thiolate anion which then acts as a nucleophile, attacking the alkylating agent. bibliotekanauki.pl A specific example of this is the preparation of S-carboxymethylthis compound, which has been noted for its unusual infrared spectrum. researchgate.net
Table 2: Overview of Synthetic Derivatives of this compound This interactive table provides a summary of the types of this compound derivatives and the general synthetic methods used for their preparation.
| Derivative Type | General Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| N-Substituted | Modification of core synthesis with substituted precursors or direct alkylation. | Substituted guanidines, Alkyl halides, Base (e.g., Cs₂CO₃). | researchgate.netorganic-chemistry.orgrsc.org |
| S-Alkylated | S-alkylation of the thiol tautomer. | Alkyl halides (e.g., methyl iodide), Base (e.g., K₂CO₃). | researchgate.netbibliotekanauki.plnih.gov |
Chemical Reactivity and Derivatization Pathways of Thioammeline
Reactions at Amino Groups
The exocyclic amino groups on the thioammeline ring are nucleophilic and can participate in substitution and condensation reactions.
Nucleophilic Aromatic Substitution with Amines to Form Melamine (B1676169) Derivatives
The sulfur atom of the thione/thiol group can act as a leaving group, allowing for nucleophilic aromatic substitution at the C2 position of the triazine ring. When heated with primary amines, this compound undergoes a substitution reaction to yield substituted melamine derivatives, with the concurrent evolution of hydrogen sulfide. at.ua This reaction provides a direct pathway to asymmetrically substituted melamines.
For instance, heating this compound with aniline (B41778) at 180°C results in a mixture of monophenyl- and triphenyl-melamines. at.ua Similarly, this compound reacts with amino acids, such as α-hydroxy-γ-aminobutyric acid, via nucleophilic aromatic substitution to produce melamine-functionalized derivatives. organic-chemistry.org This transformation highlights the utility of this compound as a precursor for more complex melamine structures.
| Reactant with this compound | Conditions | Product(s) | Reference |
|---|---|---|---|
| Aniline | 180°C, 55 hours | Monophenylmelamine and N²,N⁴,N⁶-triphenylmelamine | at.ua |
| α-Hydroxy-γ-aminobutyric acid | Not specified | Melamine-functionalized hydroxy acid (MelHA) | organic-chemistry.org |
Aminomethylation Reactions with RNH2–HCHO Systems
The Mannich reaction, or aminomethylation, which involves the amino-alkylation of an acidic proton located on a substrate using formaldehyde (B43269) and a primary or secondary amine, is a common transformation for many N-heterocycles. researchgate.netkit.eduresearchgate.net This reaction typically targets active methylene (B1212753) groups or the N-H protons of the heterocyclic ring or its substituents. While aminomethylation is a well-documented reaction for various azine and azole substrates containing amino or thione groups, kit.edudntb.gov.ua specific studies detailing the aminomethylation of this compound at its amino groups using RNH₂–HCHO systems were not found in the reviewed scientific literature.
Acetylation Reactions of Exocyclic Imino-Groups
Acetylation is a common method for the derivatization of amino groups, typically involving reaction with acetic anhydride (B1165640) or acetyl chloride to form an acetyl derivative. For related triazine compounds like melamine, acylation of the exocyclic amino groups is possible, though it often requires harsh conditions such as prolonged heating with an acid anhydride. at.ua However, specific literature describing the acetylation of the exocyclic imino/amino groups of this compound could not be identified in the performed search.
Reactions at the Thione/Thiol Group
The thione/thiol group of this compound is a key site for reactivity, primarily through its thiol tautomer, which contains a nucleophilic sulfur atom.
S-Alkylation Reactions
The thiol tautomer of this compound can readily undergo S-alkylation with alkyl halides. ucalgary.canih.govresearchgate.net This reaction proceeds via a nucleophilic attack of the thiolate anion on the electrophilic carbon of the alkyl halide. A historically significant example is the reaction of this compound with 1,2-dibromoethane (B42909), first reported in 1887. clockss.org This reaction proceeds via an initial S-alkylation, followed by an intramolecular cyclization to afford a thiazolo[3,2-a] researchgate.netclockss.orgsciencemadness.orgtriazine derivative. This demonstrates a powerful pathway for building fused heterocyclic systems from the this compound core.
| Reactant with this compound | Conditions | Product | Reference |
|---|---|---|---|
| 1,2-Dibromoethane | Not specified | Thiazolo[3,2-a] researchgate.netclockss.orgsciencemadness.orgtriazine derivative | clockss.org |
Oxidation Reactions of this compound
The sulfur atom in the thiol/thione group is susceptible to oxidation. wikipedia.orgresearchgate.netresearchgate.net Treatment of this compound with a mild oxidizing agent like bromine water leads to the formation of dithis compound. sciencemadness.orgscribd.com This product is described as a white, crystalline powder, and its structure is proposed to involve a disulfide bridge linking two this compound units. sciencemadness.org This suggests that the oxidation occurs at the sulfur atom, leading to the formation of an S-S bond, a common reaction for thiols.
While mild oxidation yields the disulfide, stronger oxidizing agents could potentially lead to higher oxidation states of sulfur, such as sulfinic acid (R-SO₂H) or sulfonic acid (R-SO₃H) derivatives, although specific examples for this compound were not found in the reviewed literature. researchgate.netgoogle.comnih.gov
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| Bromine Water | Not specified | Dithis compound | sciencemadness.orgscribd.com |
Formation of Dithis compound upon Treatment with Bromine Water
When this compound is treated with bromine water, it undergoes an oxidation reaction to form dithis compound. researchgate.netresearchgate.net Dithis compound is described as a white, crystalline powder that is soluble in alkaline solutions. researchgate.netresearchgate.net The structure of dithis compound is proposed to feature a disulfide bridge linking two triazine rings, resulting from the oxidation of the thiol groups of two this compound molecules. researchgate.net
The reaction of alkenes with bromine water typically results in the formation of a halohydrin, where a halogen and a hydroxyl group add across a double bond. researchgate.netCurrent time information in Bangalore, IN. In this case, however, the thiol group of this compound is oxidized. The disappearance of the characteristic color of bromine water serves as an indicator for the presence of unsaturated compounds or other reactive species like thiols. clockss.orgencyclopedia.pub
Oxidation in the Context of Iodine-Azide Reactions
This compound exhibits high inducing activity in the iodine-azide reaction, a reaction catalyzed by sulfur(II) compounds. mdpi.comkit.edu In this process, this compound is oxidized by iodine. Spectrophotometric studies have shown that at concentrations between 10⁻³ and 10⁻⁷ mol/L, this compound reacts quantitatively with iodine, and the sole oxidation product is the corresponding disulfide (dithis compound). mdpi.com
A crucial aspect of this oxidation is that the resulting disulfide product does not induce the iodine-azide reaction. mdpi.comkit.edu This characteristic forms the basis of a sensitive analytical method for determining nanogram quantities of iodine. The method measures the amount of this compound that is consumed (oxidized) by the iodine present in a sample. mdpi.com By quantifying the decrease in this compound concentration, the initial amount of iodine can be calculated. This principle has also been extended to determine ozone levels, where ozone reacts with iodide ions to produce iodine, which is then measured via its reaction with this compound. mdpi.com
| Reactant | Oxidizing Agent | Product | Key Finding | Application |
| This compound | Iodine (I₂) | Dithis compound (Disulfide) | The oxidation product is non-inducing in the iodine-azide reaction. mdpi.com | Determination of trace amounts of iodine and ozone. mdpi.comkit.edu |
Cyclization and Heterocyclic Ring Formation
The this compound molecule serves as a versatile scaffold for the construction of fused heterocyclic systems, particularly those containing a thiazole (B1198619) ring. Its structure, containing both a reactive thiol group and adjacent nitrogen atoms within the triazine ring, is well-suited for annulation reactions.
Annulation of Thiazole Rings onto the this compound Scaffold
The annulation of a thiazole ring onto the this compound scaffold is a key pathway for synthesizing more complex heterocyclic structures, such as thiazolo[3,2-a] researchgate.nettriazines. This transformation is an example of building a new ring onto a pre-existing molecular framework. General methods for thiazole synthesis, like the well-known Hantzsch synthesis, involve the cyclization of an α-halocarbonyl compound with a species containing an N-C-S fragment, such as a thioamide.
In this context, this compound provides the necessary N-C-S unit. The exocyclic sulfur atom and an adjacent ring nitrogen of the triazine core act as the nucleophilic centers that react with a two-carbon electrophilic synthon to form the fused thiazole ring. This approach falls under the broader category of synthesizing thiazolo[3,2-a] researchgate.nettriazines by annelating the thiazole ring onto a 1,3,5-triazine (B166579) scaffold. Various bifunctional reagents can be employed to introduce the two-carbon unit required to complete the five-membered thiazole ring.
Formation of Thiazolo[3,2-a]researchgate.nettriazine Derivatives from Reaction with 1,2-Dibromoethane
A specific and historically significant example of thiazole ring annulation is the reaction of this compound with 1,2-dibromoethane. This reaction was first reported by Rathke in 1887 and represents the inaugural synthesis of a thiazolo[3,2-a] researchgate.nettriazine derivative.
In this reaction, this compound is heated with 1,2-dibromoethane in ethanol. The reaction proceeds via a cyclocondensation mechanism. The sulfur atom of the this compound acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion. This is followed by an intramolecular cyclization, where a ring nitrogen atom attacks the remaining carbon atom, displacing the second bromide ion and forming the fused thiazole ring. The product of this reaction is a hydrobromide salt of the thiazolo[3,2-a] researchgate.nettriazine.
Reaction Scheme: Synthesis of Thiazolo[3,2-a] researchgate.nettriazine from this compound
This compound reacts with 1,2-dibromoethane to yield a thiazolo[3,2-a] researchgate.nettriazine derivative.
| Starting Material | Reagent | Product | Reaction Type |
| This compound | 1,2-Dibromoethane | 2,3-Dihydro-7-amino-1,3,5-triazino[2,1-b]benzothiazole hydrobromide | Annulation / Cyclocondensation |
Role as a Sulfur Transfer Agent
While this compound is a prominent sulfur-containing heterocyclic compound, its primary role in the context of sulfur transfer chemistry is that of a product rather than a reagent. The literature indicates that established sulfur transfer agents are used in the synthesis of this compound, but not that this compound itself is employed to transfer sulfur to other molecules.
For instance, xanthane hydride (5-amino-3H-1,2,4-dithiazole-3-thione) is a well-documented sulfur transfer agent with applications in rubber vulcanization and the sulfurization of oligonucleotides. researchgate.net One of the documented reactions of xanthane hydride is its reaction with dicyandiamide (B1669379), which leads to the formation of this compound. researchgate.net The proposed mechanism involves an initial N-thiocarbamoylation of dicyandiamide, followed by the elimination of sulfur and subsequent cyclization to yield the this compound ring. This positions this compound as a downstream product derived from the reactivity of a sulfur transfer agent, rather than being a sulfur transfer agent itself.
Coordination Chemistry and Ligand Properties of Thioammeline
Amphoteric Behavior and Ionization Constants of Thioammeline
Amphoteric compounds are characterized by their ability to act as both acids and bases, capable of donating or accepting protons, respectively. The strength of these acidic or basic properties is quantitatively described by ionization constants, commonly expressed as pKa values. Understanding these constants is vital for predicting how a molecule like this compound might behave in aqueous solutions, its propensity to exist in different protonation states, and its potential to coordinate with metal ions under varying pH conditions nih.gov. While the amphoteric nature and ionization constants are important characteristics for potential ligands purdue.edu, specific experimental values detailing the ionization constants or comprehensive studies on the amphoteric behavior of this compound were not found within the provided search results.
Ligand Field Properties of this compound in Coordination Environments
Compound List:
this compound
Thioether ligands
Palladium(II)
Computational and Theoretical Investigations of Thioammeline
Quantum Chemical Studies on Molecular Structure
Quantum chemical studies form the foundational understanding of Thioammeline's molecular architecture, with a particular focus on its tautomeric forms and ground-state energy.
Investigation of this compound Tautomerism
This compound, a substituted s-triazine, can exist in various tautomeric forms, primarily the thione and thiol forms, due to proton migration. Quantum chemical calculations have been instrumental in determining the relative stabilities of these tautomers. nih.govresearchgate.net Theoretical studies, often employing methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), have consistently shown that for related thione-containing heterocyclic compounds, the thione tautomer is generally the most stable form in the gas phase. wuxiapptec.comresearchgate.net The relative energies of these tautomers are crucial for understanding the molecule's chemical behavior and spectroscopic properties. mdpi.comnih.gov The stability can be influenced by environmental factors such as the solvent, which can be modeled using continuum solvation models. nih.gov
Ground-State Energy Calculations
The calculation of the ground-state energy is a fundamental aspect of quantum chemistry that allows for the determination of a molecule's most stable configuration. arxiv.org For this compound, these calculations are essential to confirm the lowest energy tautomer and its optimal geometry. mdpi.comnih.gov By comparing the calculated ground-state energies of the different possible tautomers and conformers, researchers can predict their relative populations at thermal equilibrium. These calculations are typically performed at various levels of theory to ensure the accuracy of the results.
Density Functional Theory (DFT) Applications
Density Functional Theory has emerged as a powerful and widely used computational tool for investigating the properties of molecules like this compound, offering a balance between accuracy and computational cost. youtube.com
DFT Calculations for Molecular Conformation and Electronic Properties
DFT calculations are routinely used to determine the optimized molecular geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. scispace.com For the closely related molecule melamine (B1676169), DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data. nih.gov Furthermore, DFT is employed to calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comijcce.ac.ir The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. ijcce.ac.ir
Below is a table showcasing typical data obtained from DFT calculations for a molecule structurally similar to this compound, such as melamine, which illustrates the kind of information derived from these studies.
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.5 eV |
| Energy Gap | 8.0 eV |
| Dipole Moment | 0.0 Debye |
Note: These values are for melamine and serve as an illustrative example. nih.gov
Theoretical Simulations of Spectroscopic Data (e.g., IR, NMR)
A significant application of DFT is the simulation of various spectroscopic data, which is invaluable for the interpretation of experimental results. nih.gov Theoretical calculations of infrared (IR) and Raman spectra can predict the vibrational frequencies and intensities of the normal modes of this compound. researchgate.netnih.govresearchgate.net By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands can be achieved. Similarly, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The agreement between the computed and experimental NMR data serves as a strong validation of the predicted molecular structure in solution. researchgate.net
The following table provides an example of how theoretical vibrational frequencies for a related molecule are correlated with experimental data.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3469 | 3584 |
| C-N Stretch | 1551 | 1554 |
| Ring Breathing | 768 | 771 |
Note: These values are for melamine and serve as an illustrative example. nih.gov
Analytical Applications and Methodologies Involving Thioammeline
Thioammeline as an Inducing Agent in Catalytic Reactions
This compound functions as a potent inducing agent, most notably in the iodine-azide reaction. The inducing activity of sulfur(II) compounds varies, and the high activity of this compound allows for the detection of very low concentrations of certain analytes. uw.edu.pl The fundamental principle of these applications is that this compound catalyzes the reaction between iodine (I₂) and azide (B81097) (N₃⁻), a reaction that is otherwise extremely slow.
The reaction between iodine and sodium azide is strongly catalyzed by compounds containing sulfur(II), such as this compound. uw.edu.plresearchgate.net This catalytic effect forms the basis of highly sensitive analytical methods. When this compound is present, it facilitates the rapid consumption of iodine by the azide ions. The rate of this induced reaction is proportional to the concentration of the inducing agent (this compound). This relationship allows for the development of quantitative methods based on measuring the change in iodine concentration over time. researchgate.net The reaction can be monitored using spectrophotometry by measuring the absorbance of the triiodide ion (I₃⁻), typically at a wavelength of 350 nm. researchgate.netresearchgate.net
Quantitative Determination of Other Substances Using this compound-Induced Reactions
The catalytic effect of this compound on the iodine-azide reaction can be cleverly exploited to determine the concentration of other substances. These methods are typically indirect, relying on the reaction of the target analyte with either this compound or one of the components of the iodine-azide system. The core principle is the measurement of the decrease in this compound concentration, which in turn affects the rate of the induced reaction. researchgate.net An analyte that oxidizes this compound to a compound that does not induce the iodine-azide reaction will cause a measurable change in the reaction rate, which can be correlated to the analyte's concentration. uw.edu.plresearchgate.net
This compound's high inducing activity in the iodine-azide reaction enables the determination of iodine at nanogram levels. uw.edu.plresearchgate.net The method is based on measuring the amount of this compound that is oxidized by a sample containing iodine. This oxidation product is not an inducer for the iodine-azide reaction. uw.edu.pl Therefore, the initial concentration of iodine in the sample determines how much of the this compound is consumed and "deactivated." The remaining this compound is then quantified by its inducing effect on the iodine-azide reaction. This high sensitivity allows for the precise measurement of trace amounts of iodine in aqueous solutions. uw.edu.plresearchgate.net
| Sample Volume | Determination Range (ng) | Reference |
|---|---|---|
| 5 mL | 10 - 200 ng | uw.edu.plresearchgate.net |
| 10 mL | 4 - 25 ng | uw.edu.plresearchgate.net |
The same principle can be extended to the determination of ozone in the air. uw.edu.pl This method involves passing an air sample through an absorbing solution containing potassium iodide (KI). uw.edu.plresearchgate.net Ozone in the air reacts with the iodide ions to produce molecular iodine according to the reaction: O₃ + 2I⁻ + H₂O → O₂ + 2OH⁻ + I₂. uw.edu.pl The amount of iodine produced is directly proportional to the amount of ozone in the air sample. This liberated iodine is then quantified using the highly sensitive this compound-induced iodine-azide reaction, as described in the previous section. uw.edu.plresearchgate.net This allows for the measurement of nanogram quantities of ozone.
| Absorbing Solution Volume | Determination Range (ng) | Reference |
|---|---|---|
| 25 mL | 10 - 200 ng | uw.edu.plresearchgate.net |
| 2 - 15 ng | uw.edu.plresearchgate.net |
The determination of active chlorine (Cl₂) can also be achieved using methods based on the decrease in this compound concentration. researchgate.net Standard methods for determining active chlorine often rely on its ability to liberate free iodine from a potassium iodide solution. ugent.beessb-oran.edu.dz This liberated iodine is then typically titrated with a standard sodium thiosulfate (B1220275) solution. ugent.bemetrohm.com By analogy, the iodine liberated by active chlorine can be measured using the this compound-induced reaction, providing a highly sensitive alternative for quantification. The amount of active chlorine is directly related to the amount of iodine produced, which can then be determined with high precision.
Contextual Relevance in Thiol Detection Methodologies
The analytical methods involving this compound are part of a broader field of thiol detection. Thiols, or sulfhydryl groups (-SH), are significant in biological systems, and their quantification is crucial in many areas of research. nih.govcaymanchem.com Common methods for thiol detection include spectrophotometric assays using reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with thiols to produce a colored product. researchgate.netnih.gov Other techniques employ fluorogenic probes, such as monobromobimane (B13751), which become fluorescent upon reacting with thiols. researchgate.net
The this compound-based methods offer a distinct approach. Rather than a direct stoichiometric reaction with the thiol group, they utilize the catalytic property of a sulfur-containing compound. This "signal amplification" inherent in catalytic reactions can lead to exceptionally low detection limits. While this compound itself is a triazine derivative and not a simple thiol, its analytical utility in the iodine-azide reaction is relevant to the broader context of detecting sulfur(II) compounds. researchgate.net These induced reactions provide a powerful and highly sensitive tool for the quantitative analysis of specific analytes that can interact with the components of the catalytic system, complementing the array of existing methods for thiol and sulfur compound detection.
Spectrophotometric Approaches for Thiol Detection
Spectrophotometric methods for thiol detection are widely employed due to their simplicity and cost-effectiveness. These techniques typically involve a reaction between the thiol group and a chromogenic reagent, resulting in a colored product that can be quantified by measuring its absorbance at a specific wavelength. A cornerstone of this methodology is the use of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The reaction of DTNB with a thiol cleaves the disulfide bond to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color and a strong absorbance at 412 nm. Another common reagent is 4,4'-dipyridyl disulfide (4DPS).
Extensive searches of chemical and analytical science databases did not yield any studies or methodologies that employ this compound as a chromogenic or indicator reagent for the spectrophotometric detection of thiols. The established methods exclusively feature compounds like DTNB and 4DPS for this purpose.
Chromatographic Techniques for Thiol Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer excellent separation and quantification capabilities for individual thiols within a complex mixture. These methods often require a derivatization step to enhance the detection of the thiol compounds. This involves reacting the thiol with a labeling agent to create a derivative that is more easily detectable by UV-Vis, fluorescence, or electrochemical detectors. Common derivatizing agents include monobromobimane (MBB), which forms fluorescent adducts with thiols, and N-(1-pyrenyl)maleimide (NPM).
A comprehensive review of the literature on chromatographic analysis of thiols reveals no mention of this compound or its derivatives being used as a derivatizing agent. The field relies on a well-established set of reagents designed to impart specific detectable properties to the thiol analytes for their successful chromatographic quantification.
Mass Spectrometry-Based Approaches for Thiol Analysis
Mass spectrometry (MS) has become an indispensable tool for the identification and quantification of thiols, particularly in complex biological samples. MS-based methods can provide high specificity and sensitivity. Often, thiols are derivatized prior to MS analysis to improve their ionization efficiency and to introduce a specific mass tag for easier identification. Reagents such as N-ethylmaleimide (NEM) and iodoacetamide (B48618) are commonly used for the alkylation of thiol groups.
A thorough search of the mass spectrometry literature concerning thiol analysis did not uncover any methodologies that utilize this compound as a derivatization agent or in any other capacity. The focus of derivatization strategies in this context is to create stable adducts with favorable mass spectrometric properties, a role for which other reagents are well-established.
In-Depth Article on Advanced Applications of this compound Forthcoming
An article focusing on the chemical compound this compound and its applications in advanced materials and polymer science is currently in preparation. The content is being structured to address specific areas of its use in polymer structures, resin synthesis, and novel material design.
The forthcoming article, titled "Advanced Materials and Polymer Science Applications of this compound," will delve into the incorporation of this compound into various polymer frameworks. A key focus will be on the formation of both inorganic-organic and organic alloy polymer adducts, exploring the unique properties these hybrid materials exhibit.
Furthermore, the piece will detail the role of this compound in the synthesis of resins and other polymeric materials. This includes its use in condensation reactions with aldehydes to produce specialized resins and its specific application in the development of anion exchange resins, which are crucial for various separation and purification processes.
Finally, the article will explore novel material design strategies that leverage the unique chemical structure of this compound. This section aims to provide insight into cutting-edge research and potential future applications for this versatile compound. The content will be supported by detailed research findings and presented with data tables for clarity. A comprehensive list of all chemical compounds mentioned will be provided.
Advanced Materials and Polymer Science Applications of Thioammeline
Novel Material Design Strategies Utilizing Thioammeline
Introduction of Cyanuric Cycles into Complex Compounds for Modified Material Properties
The incorporation of the cyanuric cycle, the s-triazine ring structure inherent to this compound, into more complex macromolecular structures is a strategic approach to engineer advanced materials with tailored properties. This modification leverages the unique chemical and thermal characteristics of the triazine core to enhance the performance of polymers and other compounds for specialized applications. The presence of nitrogen atoms in the triazine ring, combined with the functional groups derived from this compound, allows for significant improvements in thermal stability, flame retardancy, and mechanical strength, as well as imparting capabilities for heavy metal chelation and UV resistance.
Research into polymers containing s-triazine rings has demonstrated their potential as high-performance materials. The inherent thermal stability of the s-triazine nucleus, a result of its molecular symmetry and aromatic character, contributes to the development of heat-resistant polymers. When integrated into the main chain of polymers such as polyamides and polyimides, the triazine ring can significantly elevate their decomposition temperatures.
Moreover, the functional groups on the triazine ring, such as the amino and thiol groups in this compound, serve as reactive sites for polymerization and cross-linking. These groups can also be chemically modified to introduce other functionalities, further expanding the scope of attainable material properties. For instance, the thiol group can be leveraged in "thiol-ene" click chemistry for efficient polymer synthesis or modification, and both amino and thiol groups can act as ligands for chelating heavy metal ions.
Modified Material Properties
The introduction of the this compound-derived cyanuric cycle into polymers and other complex compounds has been shown to modify a range of material properties, including:
Thermal Stability and Flame Retardancy: The high nitrogen content of the triazine ring contributes to the formation of a stable char layer upon combustion, which acts as a barrier to heat and mass transfer, thereby impeding the combustion process. This intumescent mechanism is a key factor in the flame-retardant properties of materials containing these cycles. The thermal decomposition of flame retardants absorbs heat, reducing the material's temperature, while the release of non-combustible gases can dilute the concentration of flammable gases. nih.gov
Mechanical Properties: The rigid structure of the s-triazine ring can enhance the stiffness and mechanical strength of polymers. When used as a curing agent or co-monomer in resins like epoxies, this compound derivatives can increase the cross-linking density, leading to improved modulus and toughness.
Heavy Metal Adsorption: The amino and thiol groups on the this compound structure are effective chelating sites for heavy metal ions. Polymers functionalized with these groups have demonstrated high efficacy in adsorbing toxic metals from aqueous solutions, which is crucial for environmental remediation applications. mdpi.com
UV Stability: Triazine derivatives are known to be effective UV absorbers. By incorporating the cyanuric cycle into polymer backbones or as pendant groups, the material's resistance to degradation from UV radiation can be significantly improved. This is particularly beneficial for outdoor applications where materials are exposed to sunlight. arkat-usa.org
Research Findings on s-Triazine Containing Polymers
Several studies have investigated the impact of incorporating s-triazine rings into various polymer systems. The following table summarizes key findings from research on polymers containing triazine derivatives, which serve as a proxy for understanding the potential of this compound-based modifications.
| Polymer System | s-Triazine Derivative | Modified Property | Research Finding |
| Polypropylene | Bishydrazino-s-triazine | Flame Retardancy, Thermal Stability | Increased Limiting Oxygen Index (LOI) up to 30.85%, indicating self-extinguishing properties. Higher char residue at 800 °C. |
| Epoxy Resin | Thiol-based hardeners | Curing Behavior, Thermal & Mechanical Properties | Synthetic thiol-based hardeners initiated curing at lower temperatures (45-53 °C) compared to commercial hardeners (67 °C). nih.gov Showed higher thermal stability and a 20% increase in lap shear strength. nih.gov |
| Thiol-Ene Composites | Phosphorus and Silicon-Containing Flame Retardant | Flame Retardancy | Incorporation of the flame retardant led to a 22.7% reduction in the peak heat release rate (PHRR) and a 53.2% reduction in total heat release (THR). nih.gov |
| Poly(ethylene terephthalate) (PET) | Polymerizable UV Absorbing Monomers (UVAMs) | UV Stability | PET films with copolymerized triazine-based UVAMs showed superior performance in resisting UV-induced crosslinking and chain scission compared to films with admixed commercial stabilizers. arkat-usa.org |
| Polynorbornene Dicarboximides | Thiol-functionalized monomers | Heavy Metal Adsorption | Showed effective adsorption of Pb2+, Cd2+, and Ni2+ from aqueous solutions, with maximum uptakes of 53.7 mg/g for Pb2+. mdpi.com |
These findings underscore the versatility of the cyanuric cycle in modifying material properties. The ability to introduce a range of functionalities through derivatives of this compound opens up possibilities for creating advanced materials with a unique combination of desirable characteristics for a wide array of applications in polymer science and material engineering.
Prebiotic Chemical Relevance of Thioammeline
Plausible Prebiotic Formation Pathways
Thioammeline, a nitrogen-rich heterocyclic compound, is understood to have formed through plausible prebiotic chemical pathways. Specifically, it can be synthesized from readily available precursors such as dicyandiamide (B1669379) and thiocyanate (B1210189). Dicyandiamide, the dimer of cyanamide, and thiocyanate ions are considered likely components of early Earth's chemical inventory. Their reaction under simulated prebiotic conditions yields this compound, establishing a foundational step for further chemical evolution biorxiv.orgbiorxiv.org.
Table 1: Prebiotic Formation of this compound
| Precursor 1 | Precursor 2 | Product | Context |
| Dicyandiamide | Thiocyanate | This compound | Plausible prebiotic formation |
Role in the Formation of Melamine (B1676169) Derivatives in Prebiotic Contexts
This compound serves as a precursor for the formation of melamine derivatives, which are significant in prebiotic chemistry. Through nucleophilic aromatic substitution reactions, this compound can react with various amines. For instance, its reaction with α-hydroxy-γ-aminobutyric acid, an amino acid derivative also proposed to form under prebiotic conditions, yields a melamine-functionalized hydroxy acid, termed MelHA biorxiv.orgbiorxiv.org. These melamine derivatives are of interest due to their potential roles in the assembly of more complex molecular systems.
Table 2: Formation of Melamine Derivatives from this compound
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| This compound | α-hydroxy-γ-aminobutyric acid (amine) | Nucleophilic Aromatic Substitution | Melamine-functionalized hydroxy acid (MelHA) |
Implications for the Origin and Evolution of Proto-Nucleic Acids
The melamine derivatives synthesized from this compound, such as MelHA, have implications for the origin and evolution of proto-nucleic acids. These functionalized molecules can act as monomers in the formation of depsipeptide nucleic acids (DPNAs). DPNAs are a class of nucleic acid analogs proposed as candidates for early genetic polymers that could have preceded or co-evolved with RNA biorxiv.orgbiorxiv.orgcenterforchemicalevolution.com. The ability of these melamine-containing monomers to oligomerize and self-assemble in aqueous environments suggests a pathway for the emergence of informational polymers on the early Earth biorxiv.orgbiorxiv.org. The self-assembly of units like melamine and cyanuric acid into stable supramolecular structures further highlights their potential role in organizing primitive chemical systems, contributing to the complex landscape that led to the emergence of life biorxiv.orgbiorxiv.orgcenterforchemicalevolution.comuni-muenchen.de. The challenges associated with the prebiotic formation of RNA underscore the importance of exploring alternative precursor molecules and polymer backbones, such as those involving melamine derivatives derived from this compound centerforchemicalevolution.comuvic.ca.
Compound List:
this compound
Dicyandiamide
Thiocyanate
Cyanamide
Melamine
α-hydroxy-γ-aminobutyric acid
Melamine-functionalized hydroxy acid (MelHA)
Depsipeptide nucleic acids (DPNAs)
Cyanuric acid
Historical Perspectives in Thioammeline Chemistry
Chronology of Key Discoveries and Synthetic Advancements
The journey into the chemistry of thioammeline began in the late 19th century, a period of burgeoning exploration in organic synthesis. While Justus von Liebig's synthesis of melamine (B1676169) in 1834 laid the groundwork for the study of s-triazines, the specific synthesis of its thio-analogue, this compound, came later.
A pivotal figure in the early history of this compound is the German chemist Bernhard Rathke . In 1885 , Rathke reported the synthesis of this compound, providing the first documented method for its preparation. His procedure, published in the Journal für Praktische Chemie, involved the reaction of dicyandiamide (B1669379) with hydrogen sulfide. This initial synthesis marked a significant step in expanding the family of known s-triazine derivatives.
Subsequent research in the following decades saw variations and improvements upon Rathke's initial method. A notable advancement was the use of thiourea (B124793) as a sulfur source in the reaction with dicyandiamide. This method proved to be a more convenient and efficient route to this compound and its derivatives. Another key synthetic approach that emerged was the reaction of dicyandiamide with ammonium (B1175870) thiocyanate (B1210189).
These early synthetic efforts were crucial in making this compound and related compounds available for further study, paving the way for a deeper understanding of their chemical and physical properties.
Key Discoveries and Synthetic Advancements in this compound Chemistry
| Year | Discovery/Advancement | Key Contributor(s) | Significance |
|---|---|---|---|
| 1834 | First synthesis of melamine, a related s-triazine. | Justus von Liebig | Laid the foundation for s-triazine chemistry. |
| 1885 | First reported synthesis of this compound. | Bernhard Rathke | Introduced the first method for preparing this compound using dicyandiamide and hydrogen sulfide. |
| Early 20th Century | Development of alternative synthetic routes. | Various Researchers | Introduced more efficient and convenient syntheses using thiourea and ammonium thiocyanate. |
Re-investigation and Clarification of this compound Chemistry over Time
For many years after its initial discovery, the chemistry of this compound was not extensively explored. However, a significant re-examination of this compound occurred in the mid-20th century, leading to crucial clarifications of its properties and structure.
In November 1959 , a comprehensive study by Richard P. Welcher, Donald W. Kaiser, and V. P. Wystrach , published in the Journal of the American Chemical Society under the title "New Knowledge of this compound," marked a turning point in the understanding of this compound. researchgate.netacs.orgresearchgate.net This work not only improved upon Rathke's original synthetic procedure, achieving higher yields, but also delved into the fundamental chemical nature of this compound. researchgate.netresearchgate.net
One of the key findings of this re-investigation was the clarification of This compound's amphoteric behavior . researchgate.netresearchgate.net The researchers demonstrated that this compound could act as both a weak acid and a weak base, a property that had not been fully appreciated previously. This was a critical step in accurately characterizing its chemical reactivity.
Furthermore, their work addressed a long-standing ambiguity concerning a "yellow intermediate" that was often observed during the synthesis of this compound. Through careful experimentation and analysis, Welcher, Kaiser, and Wystrach definitively identified this intermediate as This compound hydrochloride . researchgate.net This discovery was instrumental in understanding the reaction mechanism and in developing purer synthetic protocols.
The structural understanding of this compound was also refined over time through the application of modern analytical techniques. Early studies relied on classical chemical methods and elemental analysis to propose its structure. The advent of spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, provided powerful tools to probe the molecular architecture of this compound and confirm the presence of its characteristic functional groups. These techniques were also crucial in studying the tautomeric equilibrium of this compound, which can exist in both thione and thiol forms. While a detailed historical timeline of the specific application of these techniques to this compound is not extensively documented in readily available literature, the general development of these analytical methods in the mid-20th century undoubtedly contributed to a more precise understanding of its structure.
Similarly, the determination of the precise three-dimensional arrangement of atoms in the this compound molecule in the solid state had to await the development of X-ray crystallography . While the exact date of the first crystal structure determination of this compound is not prominently recorded in historical reviews, the application of this technique to small organic molecules became more widespread from the mid-20th century onwards, providing unequivocal proof of its cyclic triazine structure.
Clarifications in this compound Chemistry
| Aspect | Early Understanding | Clarification | Significance |
|---|---|---|---|
| Amphoteric Nature | Not fully characterized. | Demonstrated to act as both a weak acid and a weak base. researchgate.netresearchgate.net | Provided a more accurate understanding of its chemical reactivity. |
| "Yellow Intermediate" | Unidentified byproduct of synthesis. | Identified as this compound hydrochloride. researchgate.net | Elucidated the reaction mechanism and improved synthetic purity. |
| Tautomerism | Presumed to exist, but not experimentally detailed in early work. | Spectroscopic methods confirmed the existence of thione-thiol tautomerism. | Provided a more complete picture of its molecular structure and reactivity. |
| Crystal Structure | Inferred from chemical reactions and elemental analysis. | X-ray crystallography provided definitive proof of the cyclic triazine structure. | Confirmed the molecular geometry and intermolecular interactions in the solid state. |
Q & A
Q. What are the established synthetic pathways for thioammeline, and what analytical techniques are recommended for verifying its purity and structure?
this compound is synthesized via nucleophilic aromatic substitution reactions. A common pathway involves reacting dicyandiamide (cyanamide dimer) with thiocyanate under controlled conditions, yielding this compound. Key steps include:
- Reagent preparation : Use stoichiometric ratios of dicyandiamide and thiocyanate in aqueous or pyridine-containing solutions.
- Temperature control : Maintain reaction temperatures between 60–85°C to optimize yield and minimize side products.
- Purification : Recrystallize the product using polar solvents like ethanol or methanol.
For structural verification:
- FTIR spectroscopy : Identify characteristic S–H (2550–2650 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.
- NMR spectroscopy : Use H and C NMR to confirm aromatic proton environments and carbon backbone.
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ions).
Refer to prebiotic chemistry studies for reaction optimization . Analytical methods are detailed in protocols for sulfur-containing heterocycles .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives in complex mixtures?
- HPLC-MS : Separate derivatives using C18 columns with methanol/water gradients (e.g., 70:30 v/v) and detect via UV-Vis (λ = 280 nm for aromatic systems).
- X-ray crystallography : Resolve crystal structures to confirm substitution patterns in derivatives.
- TGA/DSC : Assess thermal stability (decomposition onset typically >200°C).
Methodological rigor requires cross-validation with at least two techniques to address solvent interference or overlapping peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in data when analyzing this compound’s reactivity under varying pH conditions?
Contradictions often arise from:
- Solvent-dependent tautomerism : this compound may adopt thione or thiol forms in acidic vs. basic conditions.
- Approach : Use pH-controlled experiments with buffered solutions (e.g., phosphate buffer at pH 7.4) and monitor tautomeric shifts via Raman spectroscopy.
- Data reconciliation : Compare kinetic data (e.g., reaction rates with amines) across multiple pH levels and validate with computational models (DFT calculations for tautomer stability) .
Document discrepancies in the "Discussion" section by contextualizing limitations (e.g., buffer interference in UV-Vis assays) .
Q. What experimental design principles should guide studies on this compound’s role in prebiotic nucleobase formation?
- Simulated prebiotic environments : Use wet-dry cycles (85°C, 24-hour intervals) to mimic early Earth conditions.
- Substrate selection : Combine this compound with α-hydroxy-γ-aminobutyric acid to form melamine derivatives via nucleophilic substitution .
- Analytical controls : Include blank reactions (without this compound) to rule out abiotic polymerization.
Advanced studies should integrate kinetic profiling (e.g., HPLC time-course analyses) and isotopic labeling (N tracing) to track reaction pathways .
Q. How can researchers optimize this compound synthesis yields while minimizing sulfur-containing byproducts?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate dicyandiamide-thiocyanate coupling.
- Solvent optimization : Compare yields in DMF, pyridine, and aqueous mixtures.
- Byproduct analysis : Use GC-MS to identify disulfides or thiol intermediates and adjust stoichiometry accordingly.
Refer to kinetic studies in for temperature-dependent yield curves and side-reaction thresholds .
Q. What methodologies are suitable for comparative studies of this compound’s reactivity versus analogous sulfur heterocycles (e.g., thiouracil)?
- Competitive reaction assays : Co-incubate this compound and thiouracil with a common nucleophile (e.g., glycine) under standardized conditions.
- Quantum chemical modeling : Calculate electrophilicity indices (ω) to predict nucleophilic attack sites.
- Cross-disciplinary validation : Compare results with literature on thioamide reactivity in peptide chemistry .
Data Analysis and Interpretation
Q. How should researchers address variability in spectroscopic data when characterizing this compound-metal complexes?
- Standardized calibration : Use reference complexes (e.g., Fe³⁺-thioammeline) to establish baseline spectra.
- Error analysis : Report standard deviations across triplicate measurements and exclude outliers via Grubbs’ test.
- Multivariate analysis : Apply PCA to UV-Vis datasets to distinguish ligand-to-metal charge transfer bands from noise .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s biochemical assays?
- Non-linear regression : Fit data to Hill or Log-logistic models (e.g., IC₅₀ calculations).
- ANOVA with post-hoc tests : Compare means across concentration groups (e.g., Tukey’s HSD for pairwise differences).
- Power analysis : Ensure sample sizes (n ≥ 6) to detect ≥20% effect sizes with α = 0.05 .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies, given its sensitivity to ambient moisture?
- Strict anhydrous protocols : Use gloveboxes (<1 ppm H₂O) for synthesis and storage.
- Detailed metadata : Report humidity levels, solvent batch numbers, and equipment calibration dates.
- Open-data practices : Share raw spectra/chromatograms in repositories like Zenodo .
Q. What frameworks (e.g., FINER criteria) should guide hypothesis formulation for this compound’s applications in supramolecular chemistry?
- FINER evaluation :
- PICO framework : Define Population (this compound derivatives), Intervention (functionalization), Comparison (unmodified analogs), Outcome (stability metrics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
